4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
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Overview
Description
4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a compound that features both an indole and a thiazole moiety. The indole structure is a common motif in many natural products and pharmaceuticals, while the thiazole ring is often found in bioactive molecules. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine typically involves the formation of the thiazole ring followed by the introduction of the indole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiazole with 6-methylindole-3-carbaldehyde in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Both the indole and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.
Major Products
Major products formed from these reactions include various substituted indole and thiazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or fluorescent dyes .
Mechanism of Action
The mechanism of action of 4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites and inhibit enzyme activity. The thiazole ring can enhance binding affinity and specificity through additional interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole-thiazole derivatives, such as:
- 4-(Indol-3-yl)-thiazol-2-ylamine
- 4-(6-Bromo-1H-indol-3-yl)-thiazol-2-ylamine
- 4-(1H-Indol-3-yl)-thiazol-2-ylamine
Uniqueness
4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is unique due to the presence of the methyl group on the indole ring, which can influence its biological activity and binding properties. This structural modification can enhance the compound’s potency and selectivity as an inhibitor or ligand .
Properties
IUPAC Name |
4-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-7-2-3-8-9(5-14-10(8)4-7)11-6-16-12(13)15-11/h2-6,14H,1H3,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTRGJLEGWRZCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C3=CSC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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